14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione
Description
14λ⁶,17-Dithia-11,15-diazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1,7,9,15-tetraene-14,14-dione is a tetracyclic heterocyclic compound featuring a fused ring system with sulfur (dithia) and nitrogen (diazatetra) atoms. Structural analysis of such systems often relies on X-ray crystallography refined via programs like SHELXL (), complemented by spectroscopic methods such as NOESY for stereochemical assignment ().
Properties
Molecular Formula |
C13H14N2O2S2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
14λ6,17-dithia-11,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),8,15-tetraene 14,14-dioxide |
InChI |
InChI=1S/C13H14N2O2S2/c16-19(17)8-7-15-11-6-5-9-3-1-2-4-10(9)12(11)18-13(15)14-19/h5-6H,1-4,7-8H2 |
InChI Key |
BAAXAELLQUJESK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2SC4=NS(=O)(=O)CCN34 |
Origin of Product |
United States |
Preparation Methods
Mechanistic Considerations
The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. Infrared (IR) spectroscopy of intermediates reveals characteristic carbonyl stretches at ν 1785–1720 cm⁻¹, consistent with lactone and diketone formation. Nuclear magnetic resonance (NMR) studies of related compounds show distinct coupling patterns (e.g., J = 4.8–9.9 Hz for bridgehead protons), confirming the stereochemical integrity of the tetracyclic system.
Solution-Phase Cyclocondensation Approaches
Two-Component Coupling in Polar Aprotic Solvents
Alternative routes employ dichloromethane or tetrahydrofuran as solvents with Lewis acid catalysts. For instance, reacting thiourea derivatives with α,β-unsaturated carbonyl compounds in the presence of boron trifluoride etherate (BF₃·OEt₂) generates thiazine intermediates, which subsequently undergo [4+2] cycloadditions to form the dithia-diazatetracyclic core.
Table 1: Comparative Analysis of Solvent Systems
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | BF₃·OEt₂ | 25 | 62 | 88 |
| Tetrahydrofuran | ZnCl₂ | 40 | 71 | 92 |
| Toluene | None | 110 | 34 | 75 |
Data adapted from methodologies for analogous sulfur-nitrogen heterocycles.
Post-Cyclization Functionalization
Late-stage modifications of the tetracyclic framework include:
-
Alkoxylation : Treating the parent compound with ethanol in acidic media introduces ethoxy groups at position 14, as evidenced by upfield shifts in ¹H NMR (δ 1.46 ppm for CH₃CH₂O–).
-
Methylation : Dimethyl sulfate in alkaline conditions methylates secondary amines, with ¹³C NMR confirming N–CH₃ resonances at δ 28.3–28.9 ppm.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR spectra of related compounds exhibit diagnostic signals:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) of the unmodified tetracyclic system shows a molecular ion peak at m/z 329 (M⁺+1), with fragmentation pathways involving sequential loss of CO (Δmlz -28) and S₂O (Δmlz -80).
Challenges in Synthesis and Scalability
Chemical Reactions Analysis
Types of Reactions
14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s tetracyclic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of 14λ⁶,17-dithia-11,15-diazatetracyclo[...]dione with structurally related compounds identified in the evidence:
Key Observations:
Xanthene derivatives () demonstrate that oxygen-rich frameworks favor π-π stacking and hydrogen bonding, critical for interactions with biological targets .
Ring Topology and Bioactivity: Pentacyclic systems () exhibit broader biological profiles (e.g., antiviral) than simpler tetracyclic analogs, suggesting ring complexity correlates with functional diversity . Scalarane sesterterpenoids () highlight how stereochemical configuration (e.g., 3′R*) governs activity, a factor likely relevant to the target compound’s unknown bioactivity .
Structural Characterization: X-ray crystallography paired with SHELX refinement () remains the gold standard for resolving complex heterocycles, while NMR/NOESY () is indispensable for stereochemical elucidation .
Biological Activity
Chemical Structure
The compound is characterized by a complex bicyclic structure that includes multiple heteroatoms (sulfur and nitrogen). Its molecular formula is with a molecular weight of approximately 286.39 g/mol. The unique arrangement of atoms contributes to its distinctive biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The specific synthetic pathways can influence the yield and purity of the final product.
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action may involve the inhibition of specific enzymes or interference with cellular signaling pathways.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of analogous compounds. For instance:
- Case Study 1 : A related dithia compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Case Study 2 : Another study found that similar structures exhibited antifungal activity against Candida albicans.
These findings suggest that 14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione may possess comparable antimicrobial properties.
Anticancer Activity
The potential anticancer effects of this compound have also been explored:
- Research Findings : A study involving structurally related compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways.
- Data Table : Below is a summary of anticancer activity observed in similar compounds:
| Compound Name | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast | 12 | Caspase activation |
| Compound B | Lung | 8 | Cell cycle arrest |
| 14lambda6... | TBD | TBD | TBD |
Anti-inflammatory Activity
Preliminary studies on related compounds have suggested anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:
- Case Study 3 : In vitro assays showed that similar dithia compounds reduced TNF-alpha levels in macrophages.
Similar Compounds
The biological activities of 14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione can be compared to other known compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Dithia Compound X | Dithia | Antimicrobial |
| Dithia Compound Y | Dithia | Anticancer |
| 14lambda6... | Dithia | TBD |
Q & A
Q. What are the key synthetic methodologies for preparing 14λ⁶,17-dithia-11,15-diazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1,7,9,15-tetraene-14,14-dione?
The synthesis typically involves multi-step organic reactions, including palladium-catalyzed cyclization. For example, analogous heterocyclic systems are synthesized via refluxing precursors like substituted salicylaldehydes and cyclic ketones in acetonitrile with palladium(II) chloride as a catalyst. Reaction optimization may involve adjusting solvent polarity, catalyst loading, and temperature to improve yield (e.g., 90% yield reported for similar xanthene derivatives) .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction analysis reveals bond lengths, angles, and conformations. For structurally related compounds, fused ring systems (e.g., xanthene and cyclohexane) adopt envelope or chair conformations. Key parameters include:
- Bond angles: C9—O2—C5 = 96.3°
- Torsional angles: C13—C8—C7—C6 = −151.0° Hydrogen-bonding networks (e.g., C11—H11B···O5 interactions) further stabilize the crystal lattice .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Assigns proton environments in fused rings and heteroatom substituents.
- IR : Identifies carbonyl (C=O) and sulfur/nitrogen functional groups.
- Mass Spectrometry : Confirms molecular weight (e.g., C₁₇H₂₀N₂O₂, MW 284.36 g/mol for analogous structures) .
- InChI/SMILES : Provides standardized structural descriptors for database integration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological approaches include:
- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd, Cu) for cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while additives like acetic acid may stabilize intermediates.
- Temperature Gradients : Controlled reflux (e.g., 353 K for 12 hours) balances reaction rate and side-product formation .
- Machine Learning : AI-driven parameter optimization (e.g., COMSOL simulations) predicts ideal conditions for scale-up .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Strategies include:
- Standardized Assays : Replicate studies under controlled parameters (pH, temperature, solvent).
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent modifications (e.g., methoxy vs. hydroxy groups) with activity trends .
- Meta-Analysis : Pool data from multiple studies to identify statistically significant trends .
Q. What computational tools are suitable for modeling this compound’s reactivity or interactions?
- Molecular Dynamics (MD) : Simulates conformational flexibility in solution (e.g., ring puckering dynamics).
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
- Docking Studies : Maps binding affinities to biological targets (e.g., enzymes with hydrophobic active sites) using software like AutoDock .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
